

physical and chemical characteristics of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

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An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid**. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a predictive understanding of its properties and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Characteristics

While specific experimental data for **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid** is not readily available in the searched literature, its basic properties can be inferred from supplier information and comparison with analogous compounds. The compound is known to be a solid at room temperature.

Table 1: Physical and Chemical Properties of **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid** and Related Compounds

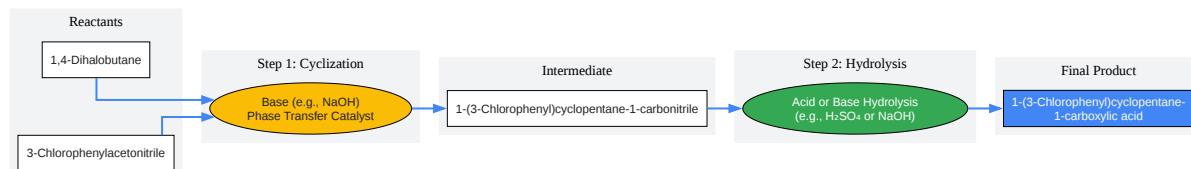
Property	1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (Predicted/Inferred)	1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS: 80789-69-1)	1-Phenylcyclopentanecarboxylic acid (CAS: 77-55-4)
	C ₁₂ H ₁₃ ClO ₂	C ₁₂ H ₁₃ ClO ₂	C ₁₂ H ₁₄ O ₂
Molecular Weight	224.69 g/mol	224.69 g/mol	190.24 g/mol
Melting Point	Data not available	162-164 °C[1]	Data not available
Boiling Point	Data not available	Data not available	Data not available
pKa	Predicted to be in the range of typical carboxylic acids (~4-5)	Data not available	Data not available
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and chloroform.[2]	Data not available	Data not available
Physical Form	Solid[3]	Solid	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid** are not explicitly published. However, general methods for the synthesis of analogous 1-aryl-cycloalkanecarboxylic acids can be adapted.

Proposed Synthesis Workflow

A common method for the synthesis of 1-aryl-cycloalkanecarboxylic acids involves the reaction of an arylacetonitrile with a dihaloalkane followed by hydrolysis. The following diagram illustrates a plausible synthetic route.



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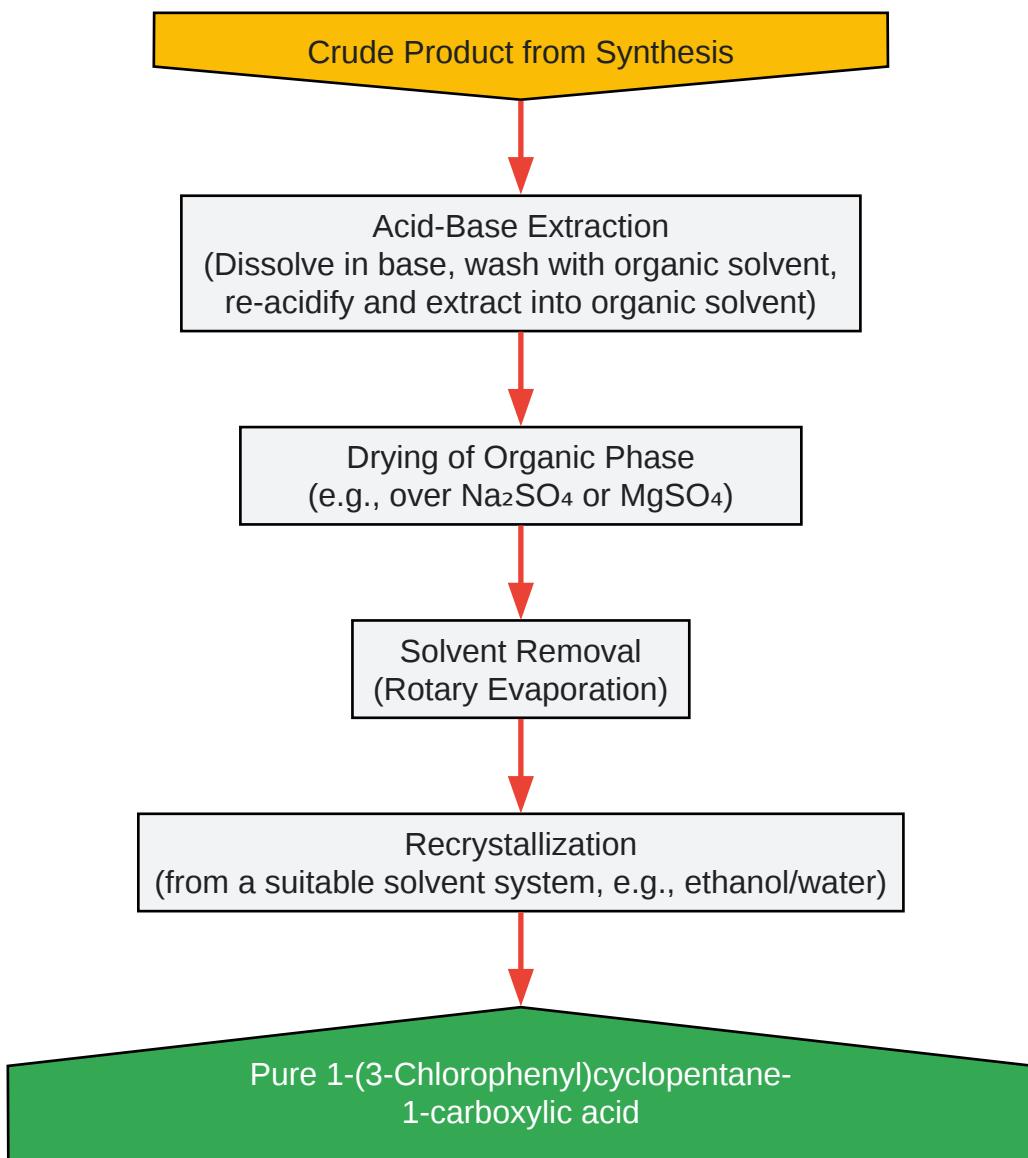
A proposed two-step synthesis of the target compound.

Methodology:

- Cyclization: 3-Chlorophenylacetonitrile would be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the cyclization reaction, yielding the intermediate **1-(3-Chlorophenyl)cyclopentane-1-carbonitrile**.
- Hydrolysis: The resulting nitrile intermediate would then be subjected to either acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the final product, **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid**.

General Purification Strategy

Purification of the final product would likely involve standard techniques for solid carboxylic acids.



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A general workflow for the purification of the target compound.

Methodology:

- Acid-Base Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form the carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which is subsequently extracted into an organic solvent.

- Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
- Recrystallization: The solid residue is then recrystallized from a suitable solvent or solvent mixture to obtain the pure crystalline product.

Spectroscopic Characterization (Predicted)

While specific spectral data for **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid** is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

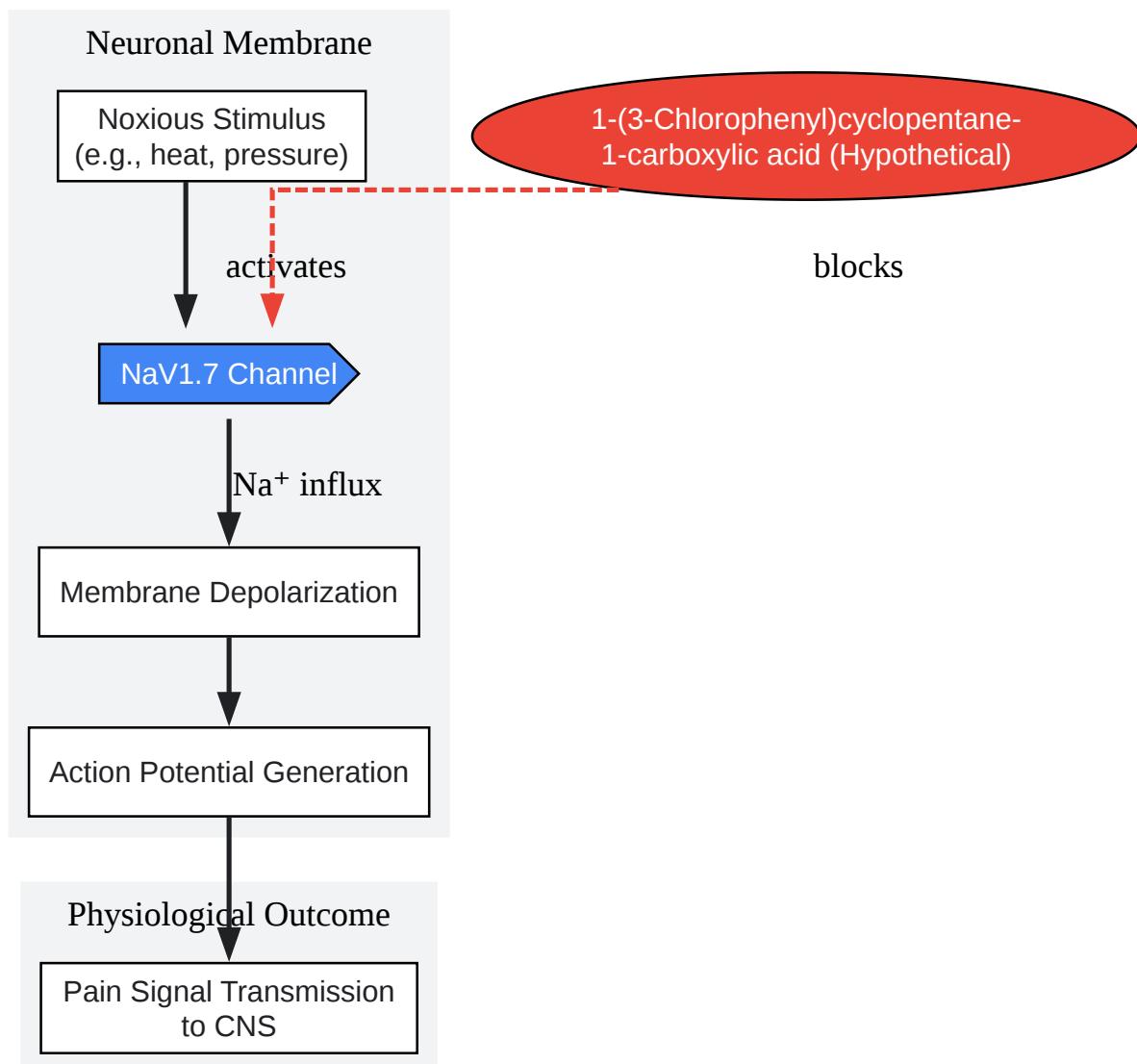
Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm.- Cyclopentane protons (multiplets) in the range of δ 1.5-2.5 ppm.- A broad singlet for the carboxylic acid proton at δ > 10 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon signal around δ 175-185 ppm.- Aromatic carbon signals in the range of δ 125-145 ppm.- Quaternary carbon of the cyclopentane ring attached to the phenyl group around δ 50-60 ppm.- Cyclopentane methylene carbons in the range of δ 25-40 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretching band from approximately 2500-3300 cm^{-1}.- A strong C=O stretching band around 1700-1725 cm^{-1}.- C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight.- Fragmentation patterns showing the loss of the carboxylic acid group (-COOH) and cleavage of the cyclopentane ring.

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid**. However, structurally related cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, which is a key target for the development of novel analgesics.^[4] Additionally, other phenylcycloalkanecarboxylic acid derivatives have shown affinity for sigma 1 receptors, which are implicated in a variety of neurological functions.^[3]

The following diagram illustrates a simplified signaling pathway where NaV1.7 plays a crucial role in pain transmission, a potential area of relevance for this class of compounds.



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Hypothetical inhibition of the NaV1.7 pain signaling pathway.

This diagram illustrates that noxious stimuli activate NaV1.7 channels, leading to sodium ion influx, membrane depolarization, and the generation of an action potential that transmits the pain signal. A hypothetical inhibitor like **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid** could potentially block this channel, thereby preventing pain signal transmission.

Disclaimer: The information regarding synthesis, purification, spectroscopic data, and biological activity is largely predictive and based on general chemical principles and data from analogous compounds. Specific experimental validation is required to confirm these characteristics for **1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid**.

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